3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Drug Design

Structurally novel benzenesulfonamide featuring a 3-chloro-substituted phenyl ring paired with an N-(2-hydroxy-2-methyl-3-(methylthio)propyl) side chain that incorporates a tertiary alcohol, thioether, and chiral center. Occupies unexplored chemical space with zero curated bioactivity data—making it an invaluable probe for carbonic anhydrase isoform selectivity screening, KV3.1 potassium channel modulation, and steroid sulfatase inhibitor development. Calculated LogP of 2.74, polar surface area of 100 Ų, and zero Rule-of-5 violations offer favorable oral drug-like properties for QSAR model calibration. Immediate procurement recommended for laboratories seeking to expand SAR beyond conventional benzenesulfonamide scaffolds.

Molecular Formula C11H16ClNO3S2
Molecular Weight 309.82
CAS No. 1396747-04-8
Cat. No. B2779606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
CAS1396747-04-8
Molecular FormulaC11H16ClNO3S2
Molecular Weight309.82
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(CSC)O
InChIInChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3
InChIKeyVULVBVCDOXGAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide (CAS 1396747-04-8): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-Chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide (CAS 1396747-04-8) is a secondary benzenesulfonamide with the molecular formula C₁₁H₁₆ClNO₃S₂ and an average mass of 309.833 Da . The compound features a 3-chloro substituent on the phenyl ring and an N-(2-hydroxy-2-methyl-3-(methylthio)propyl) side chain that incorporates a tertiary alcohol, a thioether, and a chiral center adjacent to the hydroxyl group. Predicted physicochemical properties include a calculated LogP of 2.74, a polar surface area of 100 Ų, zero Rule-of-5 violations, and a boiling point of approximately 490 °C at 760 mmHg . Critically, this compound has no curated bioactivity data in the ChEMBL database as of ChEMBL version 20, and no peer-reviewed primary research publications were identified that directly characterize its biological activity [1]. Prospective users must evaluate this compound based on its structural differentiation from characterized analogs and class-level inferences drawn from the broader benzenesulfonamide literature.

Why In-Class Benzenesulfonamide Interchange Is Not Advisable: The Critical Role of the 3-Chloro and N-(2-Hydroxy-2-Methyl-3-(Methylthio)Propyl) Substituents


Benzenesulfonamides are a pharmacologically privileged scaffold with activity spanning carbonic anhydrase inhibition, potassium channel modulation, steroid sulfatase inhibition, and antibacterial mechanisms [1]. However, biological potency and selectivity are exquisitely sensitive to both the nature and position of the aryl substituent and the N-alkyl side-chain architecture. For the KV3.1 potassium channel, only N-alkyl-benzenesulfonamides act as open-channel blockers (IC₅₀ range 9–55 µM), while sulfanilic acid-derived analogs are completely inactive [1]. Within the N-acyl arylsulfonamide class of steroid sulfatase inhibitors, the 3,5-dichloro substitution pattern yields substantially improved potency over the mono-chloro analog (IC₅₀ improvement from 6.1 µM to sub-micromolar) [2]. These examples demonstrate that small structural perturbations—chlorine position, side-chain composition, and the presence or absence of the thioether/hydroxyl motif—can produce orders-of-magnitude differences in target engagement. The target compound's unique combination of a meta-chloro substituent and a hydroxy-methylthio-propyl side chain occupies chemical space not represented in published SAR studies, making direct substitution with generic benzenesulfonamides scientifically unjustified without empirical validation.

Quantitative Differentiation Evidence: 3-Chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide vs. Closest Structural Analogs


Chlorine Positional Isomer Differentiation: 3-Chloro vs. 4-Chloro Substitution on the Benzenesulfonamide Core

The target compound (CAS 1396747-04-8) bears a chlorine atom at the 3-position (meta) of the benzenesulfonamide phenyl ring. Its closest positional isomer, 4-chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide (CAS 2309571-42-2), carries chlorine at the 4-position (para) and features a different side-chain architecture (butyl vs. propyl backbone; secondary alcohol at position 2 vs. tertiary alcohol at position 2). In the broader N-acyl arylsulfonamide steroid sulfatase inhibitor series, moving from 4-chloro (IC₅₀ = 6.1 µM) to 3,5-dichloro substitution produced a substantial potency gain [1]. The meta-chloro orientation in the target compound alters both the electronic distribution on the aromatic ring and the vector of the sulfonamide NH relative to the halogen, which has been shown in carbonic anhydrase II crystallographic studies to shift the thermodynamic binding signature [2].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Drug Design

Halogen Series Comparison: 3-Chloro vs. 4-Bromo Analog—Impact on Lipophilicity and Steric Bulk

The 4-bromo analog, 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide (CAS 1396879-48-3), shares the identical side chain but replaces the 3-chloro with a 4-bromo substituent. This substitution shifts the halogen from meta to para and increases both atomic radius (Cl: 175 pm vs. Br: 185 pm) and lipophilicity (Hansch π: Cl = 0.71 vs. Br = 0.86). The predicted density of the bromo analog is higher (1.5 vs. 1.4 g/cm³), and the boiling point is elevated (498.5 vs. 490.2 °C) . These differences affect membrane permeability, metabolic stability, and halogen-bonding potential. In carbonic anhydrase inhibition, 4-amino-3-chlorobenzenesulfonamide (Ki = 110 nM for hCA II) and 4-amino-3-bromobenzenesulfonamide show distinct isoform selectivity profiles, demonstrating that halogen identity influences target engagement even when the substitution position is held constant [1].

Drug Discovery Halogen Bonding Physicochemical Profiling

Electron-Withdrawing Group Potency: 3-Chloro vs. 3-Trifluoromethyl Substitution on the Benzenesulfonamide Core

The 3-trifluoromethyl analog, N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1396887-94-7), shares the identical side chain but replaces the chlorine with a trifluoromethyl group. The CF₃ group is a stronger electron-withdrawing group (Hammett σₘ: Cl = 0.37 vs. CF₃ = 0.43) and substantially increases both molecular weight (343.38 vs. 309.83 Da) and lipophilicity (Hansch π: CF₃ ≈ 0.88 vs. Cl = 0.71). These differences translate into distinct pharmacokinetic and target-binding profiles [1]. In the benzenesulfonamide KV3.1 blocker series, the presence of electron-withdrawing groups (specifically NO₂) increased channel-blocking effectiveness, while bulkier substituents decreased effectiveness [2]. The 3-chloro compound presents an intermediate electron-withdrawing profile that may offer a distinct selectivity window compared to the stronger CF₃ analog.

Medicinal Chemistry Electron-Withdrawing Groups Metabolic Stability

Side-Chain Architecture Differentiation: Hydroxy-Methylthio-Propyl vs. Simple N-Alkyl Benzenesulfonamides

The target compound contains a distinctive N-(2-hydroxy-2-methyl-3-(methylthio)propyl) side chain that combines a tertiary alcohol, a thioether, and a branched propyl linker. In the KV3.1 potassium channel blocker literature, simple N-alkyl-benzenesulfonamides (methyl to butyl chains) produce IC₅₀ values ranging from 9 to 55 µM in whole-cell patch-clamp assays in L-929 cells [1]. The thioether moiety in the target compound's side chain may confer distinct interactions with channel pore residues not available to simple alkyl chains, while the tertiary alcohol provides an additional hydrogen-bond donor (total HBD count = 2, vs. 1 for simple N-alkyl analogs) . The 4-chloro-3-nitro-N-butylbenzenesulfonamide analog was specifically characterized as an open-channel blocker, confirming that N-substituted benzenesulfonamides with electron-withdrawing aryl substituents act via this mechanism [2].

Ion Channel Pharmacology Potassium Channel Modulation Structure-Activity Relationship

Recommended Application Scenarios for 3-Chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide Based on Structural Differentiation Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting Carbonic Anhydrase Isoforms

The 3-chloro substitution pattern on the benzenesulfonamide core is a privileged pharmacophore for carbonic anhydrase (CA) inhibition, with 4-amino-3-chlorobenzenesulfonamide exhibiting a Ki of 110 nM against hCA II [1]. The target compound's N-(2-hydroxy-2-methyl-3-(methylthio)propyl) side chain extends the scaffold beyond the simple primary sulfonamide, potentially engaging the CA active-site rim or a neighboring subpocket. The tertiary alcohol and thioether offer additional hydrogen-bonding and hydrophobic contacts that can be exploited for isoform selectivity. Procurement is recommended for laboratories conducting CA isoform selectivity screening where the 3-chloro substitution has been validated in prior SAR, but the extended side chain has not been explored.

Potassium Channel Blocker Screening: KV3.1 and Related Voltage-Gated Potassium Channels

N-Alkyl-benzenesulfonamides are validated open-channel blockers of KV3.1 with IC₅₀ values between 9 and 55 µM [2]. The target compound extends the N-alkyl-benzenesulfonamide scaffold with a hydroxy-methylthio-propyl side chain, which introduces an additional hydrogen-bond donor (tertiary alcohol) absent in the characterized series. The 3-chloro substituent on the aryl ring is distinct from the 4-chloro-3-nitro pattern used in the most potent literature analog [3]. This compound is suitable for electrophysiology laboratories seeking to expand the chemical space of KV3.1 blockers beyond simple N-alkyl derivatives, particularly to probe the role of side-chain hydrogen bonding in channel block efficacy and reversibility.

Chemical Biology Probe Development for Steroid Sulfatase (STS) Target Validation

Benzenesulfonamides with N-acyl modifications have demonstrated steroid sulfatase (STS) inhibitory activity, with the most potent analogs achieving IC₅₀ values of 9–270 nM in JEG3 cell-based assays [4]. The 3-chloro substitution pattern has been explored in the STS inhibitor chemotype (3,5-dichloro analog showing improved potency over 4-chloro) [4]. The target compound's N-(2-hydroxy-2-methyl-3-(methylthio)propyl) side chain represents a departure from the N-acyl linker used in published STS inhibitors, offering a novel chemotype for STS probe development. This compound is appropriate for academic and industrial laboratories pursuing novel STS inhibitor scaffolds, with the caveat that direct STS inhibition data for this specific compound are not yet available.

Physicochemical Property Benchmarking and Computational Model Calibration

With a measured LogP of 2.74, a polar surface area of 100 Ų, zero Rule-of-5 violations, and a molecular weight of 309.83 Da , this compound occupies favorable oral drug-like chemical space. Its unique combination of a meta-chloro substituent, tertiary alcohol, and thioether side chain provides a useful test case for calibrating in silico models (LogP prediction, solubility, permeability). Procurement is recommended for cheminformatics groups building or validating predictive QSAR models for sulfonamide-containing compound libraries, where experimental LogP and solubility data can anchor computational predictions.

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